Lapatinib: A Technical Guide to the Dual Tyrosine Kinase Inhibitor of EGFR and HER2
Lapatinib: A Technical Guide to the Dual Tyrosine Kinase Inhibitor of EGFR and HER2
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lapatinib is an orally active, small-molecule dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR, or HER1) and the human epidermal growth factor receptor 2 (HER2/neu, or ErbB2).[1][2] By reversibly blocking the ATP-binding sites of these receptors' intracellular kinase domains, lapatinib inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4] This targeted mechanism has established lapatinib as a significant therapeutic agent, particularly in the treatment of HER2-positive breast cancer. This document provides a comprehensive technical overview of lapatinib, including its mechanism of action, physicochemical properties, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Physicochemical Properties
Lapatinib is a 4-anilinoquinazoline derivative.[5] It is administered orally in the form of lapatinib ditosylate.[1]
| Property | Value | Reference |
| IUPAC Name | N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]-2-furyl]quinazolin-4-amine | [1] |
| Chemical Formula | C₂₉H₂₆ClFN₄O₄S | [6][7] |
| Molecular Weight | 581.06 g/mol | [6][8] |
| CAS Number | 231277-92-2 | [7] |
| Formulation | Lapatinib Ditosylate | [1] |
Mechanism of Action
Lapatinib functions as a reversible, potent inhibitor of both EGFR and HER2 tyrosine kinases.[3] Unlike monoclonal antibodies like trastuzumab, which target the extracellular domain of the HER2 receptor, lapatinib is a small molecule that penetrates the cell membrane and acts on the intracellular kinase domain.[4]
The binding of lapatinib to the ATP-binding pocket of the EGFR and HER2 receptors prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades.[4][9] This dual inhibition effectively shuts down two major pathways responsible for tumor cell growth and survival:
-
The PI3K/Akt/mTOR Pathway: Crucial for cell survival, growth, and proliferation.
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation, differentiation, and migration.
By blocking these pathways, lapatinib can induce cell cycle arrest and apoptosis in cancer cells that overexpress EGFR and/or HER2.[9][10]
Preclinical Activity
In Vitro Potency & Selectivity
Lapatinib demonstrates potent inhibition of EGFR and HER2 in both cell-free enzymatic assays and cell-based assays. It exhibits significantly higher selectivity for EGFR/HER2 compared to other kinases like c-Src, MEK, and VEGFR2.[4]
Table 1: In Vitro IC₅₀ Values for Lapatinib
| Assay Type | Target | Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Cell-Free Kinase Assay | EGFR (HER1) | - | 10.8 nM | [4][8] |
| Cell-Free Kinase Assay | HER2 (ErbB2) | - | 9.2 nM | [4][8] |
| Cell-Free Kinase Assay | ErbB4 | - | 367 nM | [4] |
| Receptor Autophosphorylation | EGFR | HN5 | 170 nM | [4][8] |
| Receptor Autophosphorylation | HER2 | HN5 | 80 nM | [4][8] |
| Receptor Autophosphorylation | EGFR | BT474 | 210 nM | [4][8] |
| Receptor Autophosphorylation | HER2 | BT474 | 60 nM | [4][8] |
| Cell Proliferation | HER2+ | BT474 | 36 nM | [11] |
| Cell Proliferation | HER2+ | SKBR3 | 80 nM | [11] |
| Cell Proliferation | HER2+ | EFM192A | 193 nM | [11] |
| Cell Proliferation | HER2+ | HCC1954 | 417 nM | [11] |
| Cell Proliferation | HER2 Low | MDAMB453 | 6,080 nM | [11] |
| Cell Proliferation | HER2- | MDAMB231 | 7,460 nM |[11] |
Pharmacokinetics
Lapatinib exhibits variable absorption that is significantly enhanced by food. It is highly protein-bound and is primarily metabolized by the cytochrome P450 enzyme CYP3A4.
Table 2: Key Pharmacokinetic Parameters of Lapatinib in Humans
| Parameter | Value (at 1250 mg/day) | Condition | Reference |
|---|---|---|---|
| Tₘₐₓ (Time to Peak) | ~4 hours | Fasting | [12] |
| Cₘₐₓ (Peak Concentration) | 2.43 µg/mL | Steady State | [12] |
| AUC₀₋₂₄ (Area Under Curve) | 36.2 µg·hr/mL | Steady State | [12] |
| Protein Binding | >99% | - | [1] |
| Metabolism | Primarily CYP3A4, CYP3A5 | - | [1][4] |
| Elimination Half-Life | ~24 hours | Repeated Dosing | [1] |
| Excretion | Feces | - | [1] |
| Food Effect | 3- to 4-fold increase in AUC | With low- or high-fat meal |[12] |
Clinical Efficacy and Safety
Lapatinib is approved for use in specific patient populations with HER2-positive advanced or metastatic breast cancer.[2][13] Its approval was based on key phase III clinical trials demonstrating a significant improvement in patient outcomes.
Table 3: Summary of Pivotal Phase III Clinical Trial Results
| Trial ID | Treatment Arms | Patient Population | Primary Endpoint | Result | Reference |
|---|---|---|---|---|---|
| EGF100151 | Lapatinib + Capecitabine vs. Capecitabine alone | HER2+ MBC, progressed on prior therapy including trastuzumab | Time to Progression (TTP) | Initial analysis showed significantly longer TTP. Final analysis showed a trend toward improved Overall Survival (OS). Median OS: 75.0 wks (combo) vs. 64.7 wks (mono); HR=0.87. | [14][15][16] |
| EGF30008 | Lapatinib + Letrozole vs. Letrozole + Placebo | Postmenopausal women with HR+, HER2+ MBC (first-line) | Progression-Free Survival (PFS) | Significantly improved PFS for the combination arm. Median PFS: 8.2 months (combo) vs. 3.0 months (mono); HR=0.71. |[3][6] |
Adverse Events
The most common adverse events associated with lapatinib are diarrhea, rash, nausea, and fatigue.[15] The dermatologic rash has been associated with improved clinical outcomes.[1] Serious but less common side effects include QT prolongation and potential hepatotoxicity, requiring careful patient monitoring.[8][17]
Mechanisms of Resistance
Resistance to lapatinib, both intrinsic and acquired, is a clinical challenge. Several mechanisms have been identified:
-
Activation of Bypass Pathways: Upregulation and activation of alternative receptor tyrosine kinases, such as AXL or MET, can bypass the EGFR/HER2 blockade.[18][19]
-
Reactivation of Downstream Signaling: Alterations in the PI3K/Akt pathway, such as activating mutations in PIK3CA, can render the cells less dependent on upstream HER2 signaling.[18]
-
Metabolic Reprogramming: Cancer cells may adapt their metabolism, for instance by increasing their reliance on glycolysis, to survive the inhibition of key growth pathways.
Key Experimental Protocols
Protocol: Cell Proliferation/Viability (MTT Assay)
This protocol assesses the effect of lapatinib on the metabolic activity of cancer cells as an indicator of cell viability.
-
Cell Plating: Seed cancer cells (e.g., BT474, SKBR3) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of lapatinib in culture medium. Remove the old medium from the wells and add 100 µL of the lapatinib dilutions (or vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: After overnight incubation in the dark at room temperature, measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of >650 nm.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the log of the lapatinib concentration.
Protocol: Western Blot for HER2 and Akt Phosphorylation
This protocol is used to confirm that lapatinib inhibits the phosphorylation of its target (HER2) and a key downstream signaling protein (Akt).
-
Cell Culture and Treatment: Plate HER2-overexpressing cells (e.g., BT474) and grow to 70-80% confluency. Treat cells with various concentrations of lapatinib (e.g., 0.1, 1 µM) or vehicle control for a specified time (e.g., 2-24 hours).[22]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[9] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[23][24]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-HER2 (Tyr1248), total HER2, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.[22]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Analyze band intensities to determine the relative levels of protein phosphorylation.
Protocol: In Vivo Tumor Xenograft Study
This protocol outlines a typical mouse xenograft model to evaluate the in vivo efficacy of lapatinib.
-
Cell Preparation and Implantation: Harvest HER2-positive breast cancer cells (e.g., BT474) during their logarithmic growth phase. Resuspend cells in a sterile matrix solution (e.g., Matrigel) and subcutaneously inject 5 x 10⁶ cells into the flank of 5-6 week old female athymic nude mice. For hormone-dependent models, supplement mice with an estrogen pellet.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers and calculating volume (Volume = (Width² x Length)/2). When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).[5]
-
Drug Administration: Prepare lapatinib as a suspension (e.g., in 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80). Administer lapatinib daily via oral gavage at a specified dose (e.g., 100 mg/kg).[5][10] The control group receives the vehicle solution.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors.
-
Data Analysis: Compare the final tumor volumes and growth rates between the treated and control groups to determine anti-tumor efficacy. Tumors can be processed for further analysis (e.g., Western blot, immunohistochemistry).
References
- 1. researchgate.net [researchgate.net]
- 2. researchtopractice.com [researchtopractice.com]
- 3. ascopubs.org [ascopubs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quality of Life in Hormone Receptor–Positive HER-2+ Metastatic Breast Cancer Patients During Treatment with Letrozole Alone or in Combination with Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. verification.fda.gov.ph [verification.fda.gov.ph]
- 12. A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lapatinib Plus Capecitabine in Women with HER-2–Positive Advanced Breast Cancer: Final Survival Analysis of a Phase III Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lapatinib plus capecitabine in women with HER-2-positive advanced breast cancer: final survival analysis of a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase III, Double-Blind, Randomized Study Comparing Lapatinib Plus Paclitaxel With Placebo Plus Paclitaxel As First-Line Treatment for Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proliferation assay (MTT) [bio-protocol.org]
- 21. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
